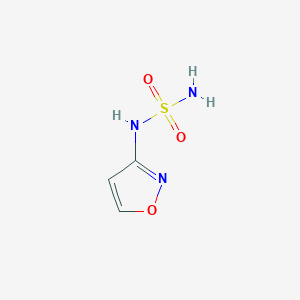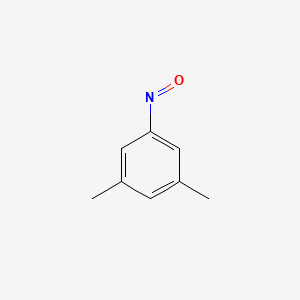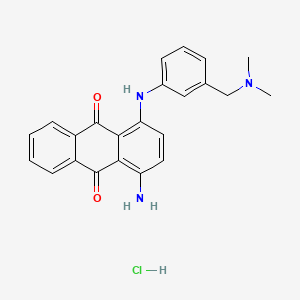
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is a synthetic organic compound. It belongs to the anthraquinone family, which is known for its vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride typically involves the reaction of anthraquinone derivatives with amines. The process generally includes:
Nitration: of anthraquinone to introduce nitro groups.
Reduction: of nitro groups to amines.
Coupling: with dimethylaminomethylphenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial chemicals.
Aplicaciones Científicas De Investigación
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets such as enzymes and cellular structures. The compound can intercalate into DNA, affecting transcription and replication processes. It also generates reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
- 1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)-9,10-anthraquinone acetate
Uniqueness
1-Amino-4-((3-((dimethylamino)methyl)phenyl)amino)anthraquinone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity profiles.
Propiedades
Número CAS |
69695-75-6 |
|---|---|
Fórmula molecular |
C23H21N3O2.ClH C23H22ClN3O2 |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;/h3-12,25H,13,24H2,1-2H3;1H |
Clave InChI |
MBYMHMBWQCJXBL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


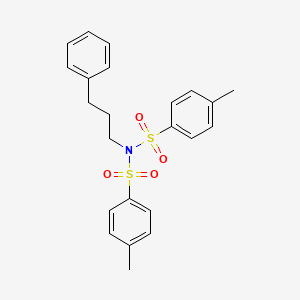
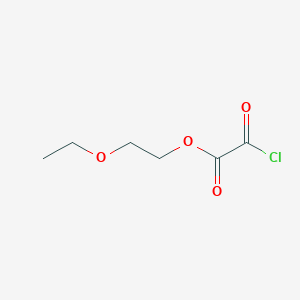
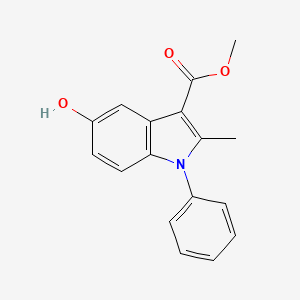
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
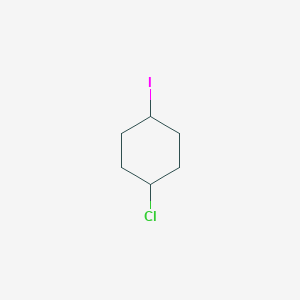
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
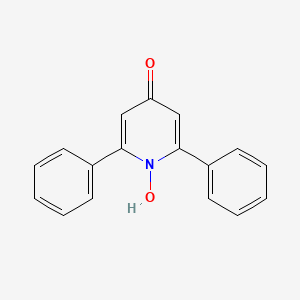

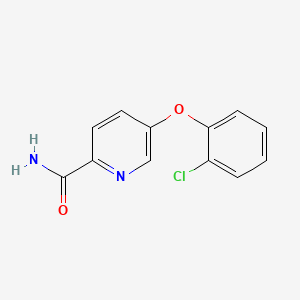
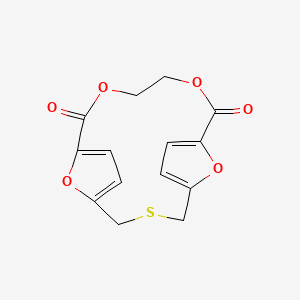
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
